molecular formula C18H18N2O B4065586 N-(3-phenylprop-2-yn-1-yl)-N-propylnicotinamide

N-(3-phenylprop-2-yn-1-yl)-N-propylnicotinamide

Cat. No. B4065586
M. Wt: 278.3 g/mol
InChI Key: NSKYJRGHUDONRP-UHFFFAOYSA-N
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Description

N-(3-phenylprop-2-yn-1-yl)-N-propylnicotinamide, also known as PPN, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. PPN is a derivative of nicotinamide, a type of vitamin B3, and has been shown to have various biochemical and physiological effects. In

Scientific Research Applications

TRPV1 Antagonism for Pain Management

Research has shown that derivatives of phenylnicotinamide, such as 6-phenylnicotinamide derivatives, act as potent TRPV1 antagonists. These compounds exhibit activity in models of inflammatory pain, suggesting potential applications in pain management and the development of new analgesics (Westaway et al., 2008).

Antimicrobial Activity Against Tuberculosis

Novel triazole derivatives, synthesized using click chemistry, demonstrated significant antimicrobial activity against Mycobacterium tuberculosis. This indicates the potential for related nicotinamide derivatives to be developed into new treatments for tuberculosis and other mycobacterial infections (Boechat et al., 2011).

Applications in Solar Energy

Pyridine derivatives have been applied as effective additives in bromide/tribromide electrolyte in dye-sensitized solar cells (DSSCs), showing potential for improving renewable energy technologies. The research suggests that similar compounds could be explored for enhancing the efficiency of solar cells (Bagheri et al., 2015).

Anticancer Activity

Studies on phenylnicotinamide derivatives have highlighted their potential as anticancer agents. For instance, 2-hydroxy-N-phenylnicotinamide showed cytotoxicity against leukemia cells, suggesting a role in the development of new chemotherapy agents (Salahuddin et al., 2013).

Corrosion Inhibition

Isonicotinamide derivatives have been studied for their corrosion inhibition properties on mild steel in acidic media. This research demonstrates the utility of these compounds in materials science, particularly in protecting metals from corrosion (Yadav et al., 2015).

properties

IUPAC Name

N-(3-phenylprop-2-ynyl)-N-propylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-2-13-20(18(21)17-11-6-12-19-15-17)14-7-10-16-8-4-3-5-9-16/h3-6,8-9,11-12,15H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKYJRGHUDONRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#CC1=CC=CC=C1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-phenylprop-2-yn-1-yl)-N-propylnicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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